2-(吡咯烷-3-氧基)嘧啶

描述

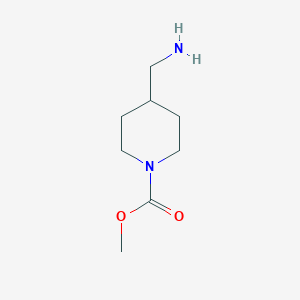

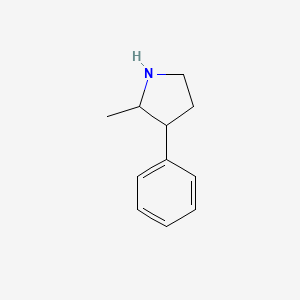

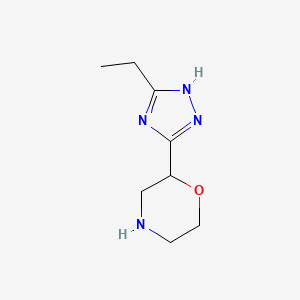

“2-(Pyrrolidin-3-yloxy)pyrimidine” is a chemical compound with the molecular formula C8H11N3O . It is used for research and development .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves various synthetic strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-3-yloxy)pyrimidine” is characterized by a pyrrolidine ring attached to a pyrimidine ring via an oxygen atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms .

科学研究应用

合成技术

研究已经开发了合成 2-(吡咯烷-1-基)嘧啶的方法,展示了其在生成新化学实体方面的潜力。Smolobochkin 等人 (2019) 在三氟乙酸存在下,通过 (杂)芳香族 C 亲核试剂与 N-(4,4-二乙氧基丁基)嘧啶-2-胺反应,建立了合成 2-(吡咯烷-1-基)嘧啶的技术,并通过红外、核磁共振和 X 射线分析证实了结构 (Smolobochkin 等人,2019)。

生物医学应用

吡啶并[2,3-d]嘧啶因其生物医学应用而备受关注,能够与体内的几个受体结合。对吡啶并[2,3-d]嘧啶-7(8H)-酮的兴趣是由于它们与 DNA 和 RNA 中发现的氮碱的相似性,表明它们在治疗应用中的潜力 (Jubete 等人,2019)。

光学和电化学性质

Hagimori 等人 (2022) 对新型吡啶基化合物(包括吡啶并[1,2-a]吡咯并[3,4-d]嘧啶)的研究表明,它们在有机溶剂中具有荧光,并且在水性介质中具有聚集诱导发射增强 (AIEE) 特性。这证明了该化合物在开发用于光学应用的新材料方面的潜力 (Hagimori 等人,2022)。

抗纤维化活性

Gu 等人 (2020) 合成了新型 2-(吡啶-2-基)嘧啶衍生物,并评估了它们对大鼠肝星状细胞的生物活性,鉴定了具有显着抗纤维化活性的化合物。这项研究为开发新的抗纤维化药物做出了贡献,展示了嘧啶衍生物在治疗纤维化中的治疗潜力 (Gu 等人,2020)。

可持续合成方法

Chaudhary (2021) 综述了使用多组分方法合成吡啶并[2,3-d]嘧啶,强调了其在药物化学中的重要性,因为它具有广泛的生物活性。这种可持续的合成方法与绿色化学的推动相一致,强调了构建生物相关部分的有效途径 (Chaudhary,2021)。

作用机制

Target of Action

2-(Pyrrolidin-3-yloxy)pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative. Pyrrolo[2,3-d]pyrimidines have been reported to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Biochemical Pathways

Pyrrolo[2,3-d]pyrimidines have been found to inhibit various signaling pathways associated with their targets, such as the tyrosine kinase pathway, the phosphatidylinositol-3 kinase pathway, and the mammalian target of rapamycin pathway .

Pharmacokinetics

For instance, pyrrolo[2,3-d]pyrimidine linked hybrids have been evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis were found to have good bioavailability .

Result of Action

Pyrrolo[2,3-d]pyrimidine linked hybrids have demonstrated excellent antidiabetic action in in vitro antidiabetic analysis .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

生化分析

Biochemical Properties

2-(Pyrrolidin-3-yloxy)pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the α-amylase enzyme, which plays a crucial role in the breakdown of complex carbohydrates into glucose . This interaction could potentially be leveraged for the treatment of conditions such as diabetes .

Cellular Effects

The effects of 2-(Pyrrolidin-3-yloxy)pyrimidine on cellular processes are diverse. It has been shown to influence cell function by interacting with various cell signaling pathways and affecting gene expression

Molecular Mechanism

At the molecular level, 2-(Pyrrolidin-3-yloxy)pyrimidine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

2-(Pyrrolidin-3-yloxy)pyrimidine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may influence metabolic flux or metabolite levels

属性

IUPAC Name |

2-pyrrolidin-3-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTVYWFXDYYUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734375 | |

| Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950648-95-0 | |

| Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)

![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine](/img/structure/B1427994.png)

![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)